7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole
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Overview
Description
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique combination of chloro, fluoro, and methoxy substituents, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the appropriate starting materials, such as 3-fluoro-2-methoxypyridine.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Cyclization to Form the Benzodiazole Core: The final step involves the cyclization of the intermediate compounds to form the benzodiazole core. This can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro, fluoro, and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1H-1,3-benzodiazole: Lacks the pyridine and fluoro substituents.
2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole: Lacks the chloro substituent.
7-chloro-2-(2-methoxypyridin-4-yl)-1H-1,3-benzodiazole: Lacks the fluoro substituent.
Uniqueness
The unique combination of chloro, fluoro, and methoxy groups in 7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2305308-53-4 |
---|---|
Molecular Formula |
C13H9ClFN3O |
Molecular Weight |
277.7 |
Purity |
95 |
Origin of Product |
United States |
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